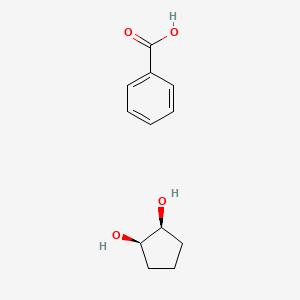![molecular formula C11H16O B12576540 Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one CAS No. 188621-89-8](/img/structure/B12576540.png)
Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by its unique bicyclo[3.3.1]nonane framework fused with a cyclopropane ring, making it an intriguing subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one typically involves multistep organic reactions. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclo[3.3.1]nonane moiety . Additionally, multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, are well-explored protocols to achieve bicyclo[3.3.1]nonane-3,7-diones .
Industrial Production Methods
Industrial production methods for spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one has several scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Its derivatives are explored for their potential as anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development and molecular probes.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with molecular targets through its unique spirocyclic structure. This interaction can modulate biological pathways, making it effective in various applications. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-3,7-dione: A similar compound with a different functional group arrangement.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclo[3.3.1]nonane framework.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms in the bicyclo[3.3.1]nonane framework.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
188621-89-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
spiro[bicyclo[3.3.1]nonane-7,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C11H16O/c12-10-4-8-3-9(5-10)7-11(6-8)1-2-11/h8-9H,1-7H2 |
InChI Key |
DRQMEPIANFVWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC(C2)CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


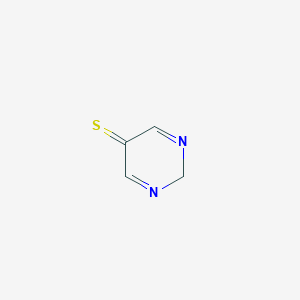
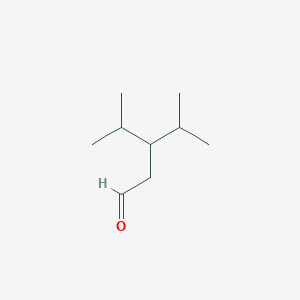

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
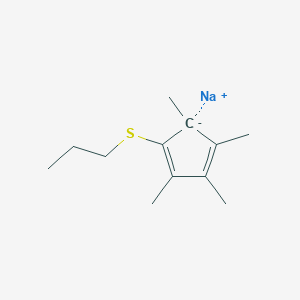
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
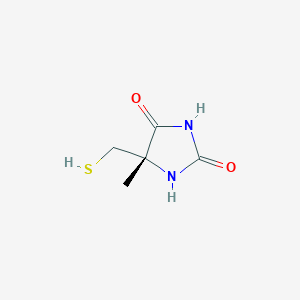
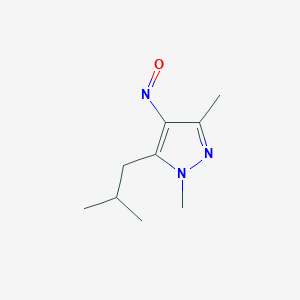
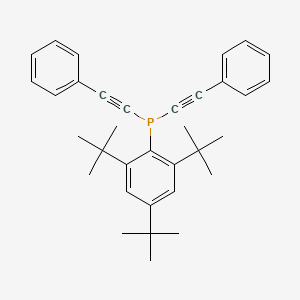
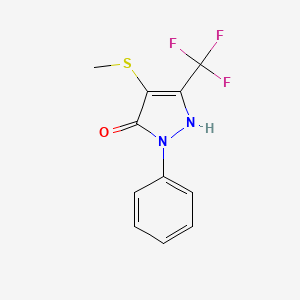
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
